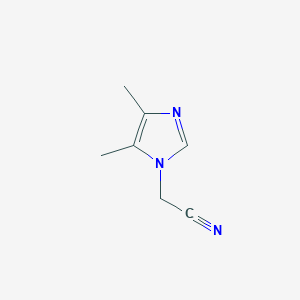
2-Diphenylphosphino-1-naphthoic acid
Vue d'ensemble
Description
2-Diphenylphosphino-1-naphthoic acid is an extensively investigated organic compound. As an aromatic phosphonic acid, it features a structure comprising two benzene rings linked by a phosphonate group . This compound is known for its unique properties and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Diphenylphosphino-1-naphthoic acid can be synthesized from diverse starting materials. One common method involves the reaction of 2-naphthoic acid with diphenylphosphine under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Diphenylphosphino-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-Diphenylphosphino-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is investigated for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in industrial processes
Mécanisme D'action
The precise mechanism of action of 2-Diphenylphosphino-1-naphthoic acid involves the formation of a diphosphonate intermediate. This intermediate arises through the reaction of two molecules of the compound with a proton, subsequently yielding a stable product upon the addition of a base . The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metals is a key aspect of its functionality.
Comparaison Avec Des Composés Similaires
Diphenylphosphine: An organophosphorus compound with similar reactivity but different structural properties.
2-(Diphenylphosphino)benzoic acid: Another phosphonic acid with comparable applications but distinct chemical behavior.
Uniqueness: 2-Diphenylphosphino-1-naphthoic acid stands out due to its unique structure, which combines the properties of naphthoic acid and diphenylphosphine. This combination allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Propriétés
IUPAC Name |
2-diphenylphosphanylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O2P/c24-23(25)22-20-14-8-7-9-17(20)15-16-21(22)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCBDBBZIGUHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446242 | |
| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178176-80-2 | |
| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Diphenylphosphino-1-naphthoic acid in the study of dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines?
A1: this compound acts as a chiral ligand in a palladium catalyst system used for the dynamic kinetic asymmetric cycloaddition of vinylaziridines to isocyanates. [] The study found that this ligand, when combined with trans-1,2-diaminocyclohexane and a palladium source, formed a more effective catalyst than a similar system using 2-diphenylphosphino benzoic acid. This superior performance led to the formation of cycloaddition products with higher enantiomeric excesses (ee's), meaning the reaction showed improved selectivity in forming one enantiomer over the other. [] This is significant because high enantioselectivity is often crucial in the synthesis of biologically active compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)](/img/structure/B70170.png)






![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)

